(2-Bromoethyl)dibutylamine hydrobromide
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Description
“(2-Bromoethyl)dibutylamine hydrobromide” is a chemical compound with the CAS Number: 854392-75-9 . It has a molecular weight of 317.11 . The IUPAC name for this compound is N-(2-bromoethyl)-N-butyl-1-butanamine hydrobromide . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H22BrN.BrH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H
. This code provides a way to encode the molecular structure using a short ASCII string.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 317.11 .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Mechanism of Action
Target of Action
Similar compounds such as 2-bromoethylamine hydrobromide have been used to alkylate proteins, specifically at cysteine residues .
Mode of Action
(2-Bromoethyl)dibutylamine hydrobromide likely interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to an acceptor molecule, which in this case would be a protein. This can result in changes to the protein’s structure and function .
Biochemical Pathways
Alkylation can affect a wide range of biochemical pathways depending on the specific proteins that are targeted .
Result of Action
The alkylation of proteins can lead to changes in their structure and function, potentially affecting cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
N-(2-bromoethyl)-N-butylbutan-1-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrN.BrH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDORSSKXWLHSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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